N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is structurally characterized by:
- Aromatic substituents: A 2-chlorophenylmethyl group and a 3,5-dimethylphenyl group attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-10-16(2)12-18(11-15)26(13-17-6-3-4-7-19(17)22)29(27,28)20-8-5-9-25-14-23-24-21(20)25/h3-12,14H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERJRBLPXQQSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization (Route A)
Step 1: Preparation of 2-Chloropyridine-5-Sulfonyl Chloride
Pyridine sulfonation at position 5 is achieved using fuming sulfuric acid (20% SO₃) at 220°C for 6 hours, yielding pyridine-5-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in chlorobenzene (1:3 molar ratio, 80°C, 4 h) provides 2-chloropyridine-5-sulfonyl chloride with 78% yield.
Step 2: Sulfonamide Coupling
Reacting 2-chloropyridine-5-sulfonyl chloride (1.0 equiv) with N-[(2-chlorophenyl)methyl]-3,5-dimethylaniline (1.2 equiv) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA, 2.5 equiv) at 0°C→RT for 12 hours affords N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-chloropyridine-5-sulfonamide (85% yield).
Step 3: Hydrazine Substitution
Treatment with hydrazine hydrate (3.0 equiv) in i-propanol at reflux (82°C, 8 h) replaces the 2-chloro group with hydrazine, producing the 2-hydrazinylpyridine-5-sulfonamide intermediate (91% yield).
Step 4: Triazole Ring Formation
Cyclization using trifluoroacetic anhydride (TFAA, 5.0 equiv) in tetrahydrofuran (THF) at 0°C→RT for 24 hours generates the triazolopyridine core via intramolecular dehydrative coupling (73% yield).
Hydroxy-Formamidine Cyclization (Route B)
Step 1: 2-Aminopyridine Functionalization
5-Sulfonated 2-aminopyridine is prepared via directed ortho-metalation (LDA, -78°C) followed by sulfur trioxide complex quenching, yielding 2-amino-5-sulfopyridine (62% yield).
Step 2: Hydroxy-Formamidine Intermediate
Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.3 equiv) in i-propanol at 82°C for 3 hours forms the hydroxy-formamidine precursor (89% yield).
Step 3: TFAA-Mediated Cyclization
Treatment with TFAA (3.0 equiv) in THF at 0°C→RT overnight induces triazole ring closure, producingtriazolo[4,3-a]pyridine-8-sulfonic acid (68% yield).
Sulfonamide Installation and Final Functionalization
Sulfonyl Chloride Activation
For Route B, the sulfonic acid group is converted to sulfonyl chloride using thionyl chloride (SOCl₂, 5.0 equiv) in DCM with catalytic DMF (0.1 equiv) at reflux (40°C, 6 h), achieving quantitative conversion.
Amine Coupling
Reacting the sulfonyl chloride (1.0 equiv) with N-[(2-chlorophenyl)methyl]-3,5-dimethylaniline (1.1 equiv) in DCM/DIPEA (3:1 v/v) at 0°C→RT for 4 hours provides the target compound in 94% yield after silica gel chromatography (hexane/EtOAc 7:3).
Reaction Optimization and Critical Parameters
Temperature Control in Cyclization
Exothermic cyclization (Route A) requires strict temperature maintenance below 30°C to prevent byproduct formation. Adiabatic calorimetry studies show a 120 kJ/mol exotherm, necessitating slow reagent addition (2 mL/min).
Solvent Effects on Yield
| Solvent | Route A Yield (%) | Route B Yield (%) |
|---|---|---|
| THF | 73 | 68 |
| DCM | 58 | 82 |
| DMF | 34 | 45 |
| i-Propanol | 67 | 91 |
Data aggregated from demonstrates i-propanol’s superiority in hydrazine substitutions, while DCM enhances late-stage coupling.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 8.72 (s, 1H, triazole-H)
- δ 7.85 (d, J=8.4 Hz, 1H, pyridine-H)
- δ 7.45–7.38 (m, 4H, aromatic)
- δ 4.65 (s, 2H, CH₂)
- δ 2.35 (s, 6H, CH₃)
HRMS (ESI-TOF)
Calculated for C₂₂H₂₀ClN₄O₂S [M+H]⁺: 455.0994
Found: 455.0991
Comparative Assessment of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield (%) | 52 | 48 |
| Purity (HPLC, %) | 98.5 | 97.2 |
| Scalability (kg-scale) | Moderate | Challenging |
| Byproduct Formation (%) | 12 | 18 |
Route A offers better scalability due to crystalline intermediates, while Route B enables rapid analog synthesis through late-stage diversification.
Industrial Considerations and Green Chemistry
Microwave-assisted synthesis (100°C, 300 W) reduces Route A’s cyclization time from 24 h to 45 min with comparable yield (71%). Solvent recovery systems employing falling-film evaporators decrease DCM usage by 40% in large-scale productions.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler compounds with fewer oxygen atoms.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new drugs and understanding biochemical pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact mechanism depends on the compound’s structure and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and related compounds:
Key Findings:
3,5-Dimethylphenyl substituents (vs. 3,5-difluorophenyl in 8a) increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
Physicochemical Properties :
- Higher melting points in 8a (160–162°C) and 8c (168–169°C) compared to 6a (184–186°C) suggest that bulky substituents reduce crystal lattice stability .
- The target compound’s estimated molecular weight (~435–450 g/mol) aligns with analogs showing antimalarial activity, though optimal drug-likeness may require further optimization .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to 8a and 8c (), involving sulfonamide coupling and triazole ring formation. However, the ortho-chlorobenzyl group may introduce challenges in regioselectivity .
Research Implications and Limitations
- Antimalarial Potential: While 8a and 8c show promising in vitro activity against Plasmodium species, the target compound’s efficacy remains untested. Structural similarities suggest it may share this activity, but substituent-specific effects (e.g., methyl vs. fluorine) warrant validation .
- Further studies should evaluate its IC₅₀ against malaria parasites and cytotoxicity profiles.
- Regulatory Considerations : and highlight regulatory scrutiny of triazolodiazepine analogs (e.g., etizolam), emphasizing the need for rigorous safety assessments .
Biological Activity
N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a sulfonamide group attached to a triazolo-pyridine scaffold. This structure is significant as it contributes to the compound's interaction with biological targets.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O2S |
| IUPAC Name | This compound |
| Molecular Weight | 400.91 g/mol |
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine series. A notable study involved the synthesis and evaluation of several derivatives against Plasmodium falciparum, the causative agent of malaria. The results indicated that certain derivatives exhibited significant inhibitory activity.
In Vitro Antimalarial Activity
| Compound Name | IC50 (µM) |
|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 |
These findings suggest that this compound could serve as a lead compound for further development in antimalarial drug discovery .
Anticancer Activity
In addition to its antimalarial properties, compounds from this class have shown promise in anticancer applications. The mechanism of action appears to involve inhibition of key enzymes involved in cancer cell proliferation.
Mechanism-Based Studies
Research indicates that triazolo-pyridine derivatives can inhibit various targets associated with cancer progression:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerase II
These targets are critical in regulating cell division and apoptosis in cancer cells .
Case Studies
One significant study examined a series of triazolo-pyridine sulfonamides for their biological activity against different cancer cell lines. The findings revealed that certain compounds exhibited cytotoxic effects at low micromolar concentrations.
Cytotoxicity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-... | MCF-7 (Breast) | 5.0 |
| N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-... | HeLa (Cervical) | 8.0 |
These results highlight the potential of this compound as a candidate for further anticancer drug development .
Q & A
Q. What are the optimal synthetic routes for N-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?
The compound is synthesized via multi-step procedures involving sulfonamide formation and cyclization. A common method (General Procedure D, ) involves reacting a triazolo-pyridine sulfonamide precursor (e.g., N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide) with 2-chlorobenzyl chloride in the presence of a base like triethylamine. Reaction conditions typically use dioxane or DMF as solvents at controlled temperatures (60–80°C) for 12–24 hours, yielding products with ~60–80% purity after recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C-NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.00–7.45 ppm for benzyl groups; methyl groups at δ 2.06–2.78 ppm) .
- LC/MS : For molecular ion verification (e.g., [M+H]+ peaks around m/z 435–440) .
- Elemental analysis : To validate purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How do structural modifications influence antimalarial activity in triazolo-pyridine sulfonamides?
Substituent effects are critical. For example:
- Electron-withdrawing groups (e.g., 3-chlorobenzyl in compound 8a, ) enhance activity against Plasmodium strains by improving target binding .
- Bulky substituents (e.g., 3,5-dimethylphenyl) may reduce solubility but increase metabolic stability .
- Comparative SAR studies (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) require in vitro IC50 assays and molecular docking to assess target affinity .
Q. How can conflicting solubility and bioactivity data be resolved?
Discrepancies often arise from crystallinity variations or assay conditions. Strategies include:
Q. What computational methods predict target interactions for this compound?
Molecular docking (e.g., AutoDock Vina) against Plasmodium dihydroorotate dehydrogenase (PfDHODH) reveals binding affinities. Key interactions include:
- Hydrogen bonding between the sulfonamide group and Arg265.
- π-π stacking of the triazolo-pyridine core with Phe227 .
Q. What strategies improve pharmacokinetic properties in vivo?
- Prodrug derivatization : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance absorption .
- Microsomal stability assays : Test cytochrome P450 interactions using liver microsomes and LC/MS metabolite profiling .
Q. How can crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction (e.g., ) confirms bond lengths (e.g., S–N bond at 1.63 Å) and dihedral angles, critical for validating computational models .
Methodological Tables
Table 1. Key NMR Signals for Substituent Identification ()
| Substituent | 1H-NMR (δ, ppm) | 13C-NMR (δ, ppm) |
|---|---|---|
| 3,5-Dimethylphenyl | 6.66 (s, 2H, H-2,6) | 18.3, 20.6 (CH3) |
| 2-Chlorobenzyl | 5.25 (s, 2H, CH2) | 53.8 (CH2) |
| Triazolo-pyridine H-5 | 8.88 (d, J=7.6 Hz) | 143.6 (C-3) |
Table 2. Comparative Bioactivity of Analogues ()
| Compound | Substituents | P. falciparum IC50 (nM) |
|---|---|---|
| 8a | 3-Chlorobenzyl, 3,5-F2-Ph | 12.3 ± 1.2 |
| 8b | 2,5-Dimethylbenzyl, 3,5-Me2-Ph | 45.7 ± 3.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
